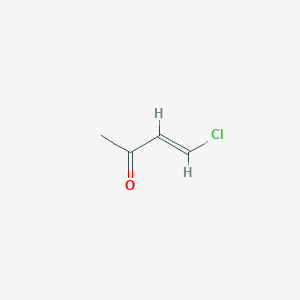

4-Chloro-3-buten-2-one

Description

Systematic Nomenclature and Structural Context within α,β-Unsaturated Ketones

4-Chloro-3-buten-2-one is known systematically in IUPAC nomenclature as (E)-4-chlorobut-3-en-2-one. nih.gov The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. Structurally, it is a member of the α,β-unsaturated ketone family. fiveable.me This class of compounds is characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.me This arrangement of alternating double and single bonds results in a delocalized system of pi-electrons, which significantly influences the molecule's reactivity. fiveable.me The presence of a chlorine atom on the terminal carbon of the double bond (the β-carbon relative to the carbonyl group) further modifies its electrophilic character, making it a versatile reagent in organic synthesis. cymitquimica.com

Table 1: Chemical and Physical Properties of (E)-4-Chloro-3-buten-2-one

| Property | Value |

| Molecular Formula | C₄H₅ClO nih.gov |

| Molecular Weight | 104.53 g/mol nih.gov |

| CAS Number | 4643-20-3 nih.gov |

| IUPAC Name | (E)-4-chlorobut-3-en-2-one nih.gov |

| Synonyms | (E)-4-Chloro-but-3-en-2-one, methyl 2-chlorovinyl ketone nih.gov |

Historical Overview of Academic Research on this compound and Related Halogenated Enone Scaffolds

The investigation of α,β-unsaturated ketones and their halogenated derivatives has a long history in organic chemistry. Early research into the synthesis of these compounds laid the groundwork for their extensive use as building blocks. One of the established methods for preparing this compound involves the Friedel-Crafts acylation of acetylene (B1199291) with acetyl chloride. soton.ac.uk Historical accounts of this reaction note its sensitivity to the quality of the reagents, such as aluminum trichloride, highlighting the challenges and empirical nature of early synthetic chemistry. soton.ac.uk

The broader family of halogenated enones has been of interest for their reactivity in nucleophilic substitution and addition reactions. The unique reactivity of the carbon-halogen bond, influenced by the conjugated ketone, allows for the construction of more complex molecular architectures. Research in this area has been driven by the need for versatile intermediates in the synthesis of a wide range of organic compounds. Early studies on enolates, the reactive intermediates formed from ketones, showed that their rate of halogenation was equal to their rate of racemization, providing fundamental insights into their reaction mechanisms. masterorganicchemistry.com The development of methods to control the regioselectivity of enolate formation and subsequent reactions has been a significant area of research.

Current Research Landscape and Emerging Trends in this compound Chemistry

The contemporary research landscape for this compound and related halogenated enones is characterized by their application in increasingly sophisticated synthetic methodologies. These compounds are valued as versatile synthons for creating complex molecular structures, including those with significant biological activity.

A prominent trend is the use of halogenated enones in the synthesis of heterocyclic compounds. For instance, they are employed in the electrochemical synthesis of spiro[n.5]enone derivatives, which are core structures in many natural products. chim.it The reactivity of the enone system is also harnessed in the direct C-H α-arylation of enones using hypervalent iodine reagents, offering an atom-economical alternative to traditional cross-coupling reactions for forming carbon-carbon bonds. nih.gov

In the realm of biocatalysis, there is growing interest in the stereoselective reduction of halogenated enones. Recent studies have demonstrated the use of multienzymatic systems, combining ene-reductases and alcohol dehydrogenases, to reduce α-halo β-alkyl tetrasubstituted cyclic enones to halohydrins with three contiguous stereogenic centers. cnr.it This approach provides a green and highly selective method for producing chiral building blocks.

Furthermore, the development of new catalytic systems continues to expand the utility of halogenated enones. For example, iron-catalyzed additions of acid chlorides to alkynes have been developed for the stereoselective synthesis of β-chlorovinyl ketones. acs.org The unique reactivity of these compounds also makes them valuable in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comontosight.ai For example, derivatives of this compound have been investigated for their potential anti-inflammatory and anti-cancer properties. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5ClO |

|---|---|

Molecular Weight |

104.53 g/mol |

IUPAC Name |

(E)-4-chlorobut-3-en-2-one |

InChI |

InChI=1S/C4H5ClO/c1-4(6)2-3-5/h2-3H,1H3/b3-2+ |

InChI Key |

HTPABEPAZTWGPP-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/Cl |

Canonical SMILES |

CC(=O)C=CCl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for 4 Chloro 3 Buten 2 One

Established Synthetic Routes to 4-Chloro-3-buten-2-one

Traditional methods for the synthesis of this compound rely on fundamental organic transformations. These routes, while established, often require careful control of reaction conditions to ensure desired regioselectivity and yield.

Condensation Reactions and Catalytic Variations

The formation of the carbon skeleton of this compound can be envisioned through a crossed aldol (B89426) condensation reaction. This approach would involve the reaction of a chloro-aldehyde, such as chloroacetaldehyde, with acetone (B3395972). The reaction is typically catalyzed by either an acid or a base.

In a base-catalyzed mechanism, the base abstracts an α-hydrogen from acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of chloroacetaldehyde. The subsequent β-hydroxy ketone intermediate can then undergo dehydration to yield the α,β-unsaturated ketone, this compound. The choice of base and reaction conditions is crucial to favor the desired crossed condensation over the self-condensation of acetone.

Acid-catalyzed condensation proceeds through the protonation of the carbonyl oxygen of acetone, which then tautomerizes to its enol form. The enol then acts as a nucleophile, attacking the protonated carbonyl of chloroacetaldehyde. Subsequent dehydration of the aldol addition product yields the final unsaturated ketone.

An analogous reaction, the Claisen-Schmidt condensation, which involves an aromatic aldehyde, provides a framework for understanding this process. For instance, the condensation of benzaldehyde (B42025) with acetone is a well-established method for synthesizing benzalacetone (trans-4-phenyl-3-buten-2-one). rsc.orgchemicalbook.com The conditions for these reactions can be adapted for the synthesis of this compound, with careful consideration of the reactivity of the aliphatic chloroacetaldehyde.

Table 1: Representative Catalysts and Conditions for Aldol-Type Condensations

| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Key Features |

| Base | Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | Room Temperature | Common, cost-effective, but can lead to side reactions. |

| Base | Cesium Carbonate (Cs₂CO₃) | Water/Isopropanol | Room Temperature | Can offer milder reaction conditions. rsc.org |

| Acid | Hydrochloric Acid (HCl) | - | Variable | Promotes enol formation for nucleophilic attack. |

Halogenation Procedures and Regioselectivity Considerations

An alternative approach to this compound involves the direct halogenation of a pre-existing butenone skeleton, namely 3-buten-2-one (methyl vinyl ketone). The key challenge in this method is achieving the desired regioselectivity. The chlorination needs to occur at the C4 position (the γ-position relative to the carbonyl group) rather than the C1 position (the α-position).

The regioselectivity of halogenation of α,β-unsaturated ketones is influenced by the reaction conditions. Under acidic conditions or with certain electrophilic halogenating agents, attack at the electron-rich double bond is favored. The use of reagents like N-chlorosuccinimide (NCS) can be employed for the chlorination of allylic positions. epo.org

For instance, the synthesis of 3-chloro-2-butanone (B129570) can be achieved through the chlorination of 2-butanone. chemicalbook.comguidechem.comgoogle.comsigmaaldrich.com While this produces a saturated chloro-ketone, the principles of controlling halogenation are relevant. The synthesis of related α-halo-α,β-unsaturated ketones often involves the halogenation of a corresponding allylic alcohol followed by oxidation, or the direct halogenation of the enone.

Dehydrohalogenation Strategies for Unsaturated Ketones

The synthesis of this compound can also be accomplished through the elimination of hydrogen chloride (HCl) from a suitable di-halogenated precursor. A plausible precursor for this reaction is 3,4-dichloro-2-butanone. chemspider.com

The dehydrohalogenation is typically carried out using a base. The choice of base and reaction conditions is critical to control the regioselectivity of the elimination, favoring the formation of the double bond between C3 and C4. A variety of bases, ranging from inorganic bases like sodium hydroxide to organic amines, can be employed. The reaction temperature and solvent also play a significant role in the efficiency of the dehydrohalogenation process.

A related process is the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) to produce 2,3-dichloro-1,3-butadiene, which demonstrates the feasibility of selective elimination reactions in chlorinated butane (B89635) systems. google.com Similarly, the synthesis of 1,3-dichloro-2-butanone provides a potential starting material for subsequent dehydrochlorination to yield a chlorobutenone isomer. nih.govchemspider.com

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These novel approaches often involve the use of advanced catalytic systems and innovative process technologies.

Catalytic Synthesis Methods (e.g., Transition Metal Catalysis)

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-halogen bonds with high selectivity and efficiency. While specific examples for the direct synthesis of this compound are not extensively documented, related transformations suggest potential applications.

Palladium-catalyzed cross-coupling reactions, for instance, are widely used in the synthesis of complex organic molecules. A hypothetical approach could involve the coupling of a vinyl organometallic reagent with a chloro-substituted electrophile. Furthermore, palladium catalysts have been employed in the synthesis of 4-substituted-3(2H)-furanones from 4-chloroacetoacetate esters, demonstrating the utility of palladium in facilitating reactions involving chlorinated carbonyl compounds. nih.gov

Another area of potential is the transition metal-catalyzed hydrochlorination of alkynes. The hydrochlorination of acetylene (B1199291) to produce vinyl chloride is a large-scale industrial process that has seen advancements with the use of non-mercury catalysts. doaj.org A similar strategy could potentially be applied to the hydrochlorination of vinylacetylene, although controlling the regioselectivity would be a significant challenge. stackexchange.comnih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. researcher.life The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivities compared to traditional batch processes. nih.gov

The synthesis of α-halo ketones, a class of compounds to which this compound belongs, has been successfully demonstrated using flow chemistry. These processes often involve the handling of hazardous reagents, and the enclosed nature of a flow system provides enhanced safety.

Table 2: Comparison of Batch vs. Flow Chemistry for Related Syntheses

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Handling of hazardous intermediates can be risky | Enhanced safety through enclosed systems and small reaction volumes |

| Scalability | Often requires re-optimization for larger scales | Scaled by running the system for longer durations |

| Reaction Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

Sustainable Reagent and Solvent Selection for Enhanced Efficiency

The pursuit of environmentally benign synthetic routes for this compound has led to the exploration of sustainable reagents and solvents. A key aspect of this is the replacement of hazardous traditional solvents with greener alternatives. text2fa.iriaph.insigmaaldrich.com Solvents derived from renewable biological sources, known as bio-based solvents, are gaining prominence as they offer a reduced environmental footprint compared to their petrochemical-derived counterparts. sigmaaldrich.com The principles of green chemistry advocate for the use of safer solvents that minimize pollution and health risks. unibo.it

One notable advancement in a related synthesis, the preparation of a di(4-chloro-3-methyl-2-butenyl) sulfide, involves the use of water as a solvent for the initial chlorohydrination step of isoprene (B109036) using N-chlorosuccinimide. epo.org This highlights the potential for aqueous media in the synthesis of chlorinated butene derivatives, a significant step towards a more sustainable process. While traditional organic solvents have been predominantly used, the shift towards water and other green solvents like ionic liquids, supercritical fluids, and liquid polymers is a promising trend in chemical synthesis. iaph.innih.gov

The choice of reagents is also critical for enhancing the sustainability of the synthesis. For instance, in the synthesis of α-halo ketones, a class of compounds to which this compound belongs, methods are being developed to avoid hazardous reagents like diazomethane (B1218177) by employing continuous flow processes. acs.orgacs.org

Optimization and Scale-Up Methodologies for Research and Preparative Applications

The transition from laboratory-scale synthesis to larger-scale production for research or industrial purposes necessitates robust optimization and scale-up methodologies. For the synthesis of related chloro-ketones, process parameters are being optimized to improve yield, reduce waste, and ensure suitability for industrial production. A patented method for synthesizing 4-chloro-2-butanone, for example, emphasizes a simplified process flow and reduced solvent usage, making it amenable to industrial applications. google.com

Continuous flow chemistry offers a promising avenue for the scale-up of halo-ketone synthesis. acs.orgacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability. The continuous flow synthesis of α-halo ketones has been demonstrated to be an efficient method, minimizing the handling of hazardous intermediates. acs.orgacs.org

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. This approach has been successfully applied in the synthesis of various ketones and their derivatives. acs.org For instance, a large-scale synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride from (E)-4-phenyl-3-buten-2-one was achieved in three steps without the need for purification by column chromatography, demonstrating an efficient scale-up strategy. orgsyn.org

The table below summarizes key parameters from a selection of synthetic methodologies for chloro-ketones and related compounds, illustrating different approaches to their preparation.

| Precursor | Reagent(s) | Solvent(s) | Scale/Yield | Key Features |

| 4-Hydroxy-2-butanone | Thionyl chloride | Not specified (reduced use) | Industrial potential | Simple process, short flow. google.com |

| Isoprene | N-Chlorosuccinimide | Water | Not specified | Use of aqueous solvent for chlorohydrination. epo.org |

| N-Protected Amino Acids | Diazomethane (in flow), Hydrogen Halide | Ethereal | 1.84 g (87% yield) in ~4.5 h | Continuous flow synthesis, avoids handling of hazardous diazomethane. acs.orgacs.org |

| (E)-4-Phenyl-3-buten-2-one | Sodium Borohydride, [Cp*IrCl2]2, NCS | Ethanol, THF/Water | Gram-scale | Three-step, one-pot without column chromatography. orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Buten 2 One

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group in 4-chloro-3-buten-2-one is susceptible to attack by various nucleophiles. These reactions are fundamental in modifying the ketone functionality and introducing new substituents at the C-2 position.

Addition of Organometallic Reagents and Derived Adducts

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the electrophilic carbon of the carbonyl group in this compound. youtube.compressbooks.pub This reaction, a classic method for carbon-carbon bond formation, leads to the formation of tertiary alcohols after an aqueous workup. aroonchande.com The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups at the C-2 position. For instance, the reaction with methylmagnesium bromide would yield 3-chloro-2-methylbut-3-en-2-ol, while reaction with phenyllithium (B1222949) would produce 3-chloro-2-phenylbut-3-en-2-ol.

| Organometallic Reagent | Adduct after Workup |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 3-Chloro-2-methylbut-3-en-2-ol |

| Phenyllithium (C₆H₅Li) | 3-Chloro-2-phenylbut-3-en-2-ol |

| Vinyllithium (CH₂=CHLi) | 4-Chloro-3-methylidene-1-penten-3-ol |

Reactions with Oxygen- and Nitrogen-Based Nucleophiles

Oxygen-based nucleophiles, such as alcohols, add to the carbonyl group of this compound, typically under acidic catalysis, to form hemiacetals and acetals. pressbooks.publibretexts.orglibretexts.org The reaction is reversible and the equilibrium can be shifted towards the product by removing water. For example, reaction with two equivalents of methanol (B129727) in the presence of an acid catalyst would yield 2,2-dimethoxy-4-chloro-3-butene.

Nitrogen-based nucleophiles, such as primary and secondary amines, also readily react with the carbonyl group. unizin.orglibretexts.orglibretexts.orgopenstax.org Primary amines form imines (Schiff bases), while secondary amines yield enamines. These reactions are also typically acid-catalyzed and proceed through a carbinolamine intermediate which then dehydrates. For instance, the reaction with hydroxylamine (B1172632) hydrochloride in a basic medium can lead to the formation of an oxime.

Conjugate Addition (Michael) Reactions to the α,β-Unsaturated System

The presence of the α,β-unsaturated ketone system in this compound makes it an excellent Michael acceptor. wikipedia.org Nucleophiles can add to the β-carbon of the double bond in a conjugate or 1,4-addition fashion. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the C-3 position.

Stereochemical Control and Diastereoselectivity in Michael Additions

When the nucleophile or the Michael acceptor possesses a chiral center, the conjugate addition can proceed with stereochemical control, leading to the formation of diastereomeric products. The diastereoselectivity of these reactions is influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature. While specific studies on the diastereoselective Michael additions to this compound are not extensively documented, general principles suggest that the approach of the nucleophile can be directed by existing stereocenters, leading to the preferential formation of one diastereomer over the other.

Catalyzed Michael Reactions (e.g., Lewis Acid, Organocatalysis)

The efficiency and selectivity of Michael additions to α,β-unsaturated systems can be significantly enhanced by the use of catalysts. Lewis acids can activate the enone system by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack. sciforum.net

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric Michael additions. mdpi.comnih.gov Chiral secondary amines, for instance, can react with the enone to form a chiral iminium ion, which then undergoes a stereoselective conjugate addition with the nucleophile. Similarly, chiral thiourea-based catalysts can activate the enone through hydrogen bonding, promoting enantioselective nucleophilic attack. While specific applications of these catalysts to this compound are not widely reported, the general success of these methodologies with other α,β-unsaturated ketones suggests their potential applicability. rsc.org

Reactions Involving the α-Halogen Moiety

The vinyl chloride functionality in this compound provides another reactive site for various transformations. The chlorine atom can be substituted by other groups through nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming new carbon-carbon bonds at the site of the halogen. drugfuture.comwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgharvard.edufishersci.fr In a Suzuki coupling, an organoboron compound, in the presence of a palladium catalyst and a base, would couple with the vinyl chloride to replace the chlorine atom with the organic group from the boron reagent. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edufishersci.fr Similarly, in a Heck reaction, an alkene would couple with the vinyl chloride, leading to the formation of a new, more substituted alkene. drugfuture.comwikipedia.orgorganic-chemistry.orgnih.gov These reactions offer a versatile platform for the elaboration of the this compound scaffold.

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 4-Phenyl-3-buten-2-one |

| Heck Coupling | Styrene | 1,5-Diphenyl-1,4-pentadien-3-one |

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a versatile route for the synthesis of a variety of derivatives. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond towards attack by nucleophiles.

One of the most well-documented nucleophilic substitution reactions of this compound is its reaction with primary and secondary amines to form β-enaminones, also known as β-aminovinyl ketones. This reaction typically proceeds readily, often under mild conditions, to afford the corresponding 4-amino-3-buten-2-one derivatives in good yields. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The general reaction can be represented as follows:

R¹R²NH + Cl-CH=CH-C(O)CH₃ → R¹R²N-CH=CH-C(O)CH₃ + HCl

A variety of amines can be employed in this reaction, leading to a diverse range of β-enaminones. These products are valuable intermediates in organic synthesis, finding application in the construction of various heterocyclic compounds.

| Nucleophile (Amine) | Product (β-Enaminone) |

| Ammonia (B1221849) | 4-Amino-3-buten-2-one |

| Methylamine | 4-(Methylamino)-3-buten-2-one |

| Aniline | 4-(Phenylamino)-3-buten-2-one |

| Morpholine | 4-Morpholino-3-buten-2-one |

Table 1: Representative Nucleophilic Substitution Reactions of this compound with Amines.

Besides amines, other nucleophiles such as thiols can also participate in substitution reactions with this compound to yield the corresponding β-thiovinyl ketones.

Elimination Reactions Leading to New Unsaturation or Cyclization

This compound can undergo elimination reactions, primarily dehydrochlorination, to introduce new sites of unsaturation. Treatment of this compound with a suitable base can lead to the elimination of hydrogen chloride (HCl) to form but-3-yn-2-one, an acetylenic ketone. This reaction provides a direct route to a highly reactive and synthetically useful building block.

The derivatives of this compound, particularly those formed from nucleophilic substitution reactions, can undergo subsequent intramolecular cyclization reactions. For instance, the β-enaminones derived from primary amines can be cyclized under various conditions to form a range of heterocyclic structures.

Furthermore, β-chlorovinyl ketones are known precursors for the synthesis of furan (B31954) derivatives. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity pattern of β-chlorovinyl ketones suggests that it could serve as a precursor for substituted furans through intramolecular cyclization pathways, likely involving the formation of an enolate intermediate followed by nucleophilic attack on the carbon bearing the chlorine atom.

Cycloaddition Reactions of this compound

Diels-Alder Reactivity and Regioselectivity Studies

This compound, as an α,β-unsaturated ketone, can function as a dienophile in Diels-Alder reactions. quora.comresearchgate.netnih.gov The presence of the electron-withdrawing acetyl group activates the double bond for [4+2] cycloaddition with conjugated dienes. The reaction leads to the formation of a six-membered ring, a cyclohexene (B86901) derivative, with the potential for creating several new stereocenters.

The general scheme for the Diels-Alder reaction involving this compound is as follows:

Diene + this compound → Cyclohexene adduct

The reactivity of the diene plays a crucial role in the success of the Diels-Alder reaction. Electron-rich dienes are expected to react more readily with the electron-deficient dienophile, this compound. Cyclic dienes, such as cyclopentadiene, are particularly reactive due to their fixed s-cis conformation.

When both the diene and the dienophile are unsymmetrical, the issue of regioselectivity arises. libretexts.orgrsc.orgacs.orgnih.gov The substitution pattern on the resulting cyclohexene ring is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds in a way that the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. In the case of this compound, the β-carbon (the carbon bearing the chlorine atom) is rendered electrophilic by the resonance effect of the carbonyl group.

| Diene | Predicted Major Regioisomer |

| Isoprene (B109036) (2-methyl-1,3-butadiene) | 4-Acetyl-4-chloro-1-methylcyclohexene |

| 1-Methoxy-1,3-butadiene | 4-Acetyl-4-chloro-2-methoxycyclohexene |

Table 2: Predicted Regioselectivity in the Diels-Alder Reaction of this compound.

1,3-Dipolar Cycloadditions

The activated double bond of this compound also makes it a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions involve the combination of a 1,3-dipole with a π-system to form a five-membered heterocyclic ring.

A common example of a 1,3-dipolar cycloaddition is the reaction with nitrile oxides to form isoxazoles. Nitrile oxides, which can be generated in situ from hydroximoyl chlorides, react with the double bond of this compound to yield a substituted isoxazoline, which can then be converted to the corresponding isoxazole. The regioselectivity of this cycloaddition is also governed by frontier molecular orbital interactions.

Rearrangement Reactions and Tautomerism Studies of this compound Derivatives

Derivatives of this compound can potentially undergo various rearrangement reactions. For instance, under acidic conditions, derivatives where the chlorine has been substituted by an oxygen or nitrogen nucleophile might be susceptible to skeletal rearrangements. While specific studies on the rearrangement of this compound derivatives are not extensively detailed in the provided search results, related systems such as other β-chlorovinyl ketones can undergo rearrangements to form different cyclic or acyclic products. thieme.de

Tautomerism is an important consideration for derivatives of this compound, particularly the β-enaminones formed from its reaction with primary amines. These compounds can exist in equilibrium between the keto-enamine and the enol-imine tautomeric forms. researchgate.net The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature. rsc.orged.govasu.edu

The keto-enol tautomerism of the parent compound, this compound, and its derivatives is also a relevant area of study. The equilibrium between the keto form and the enol form (4-chloro-1-buten-2-ol) is generally expected to favor the keto form, as is typical for simple ketones. researchgate.net However, the presence of substituents on the butenone backbone can influence the stability of the enol tautomer. ed.gov For example, intramolecular hydrogen bonding in certain derivatives can shift the equilibrium towards the enol form. NMR spectroscopy is a powerful tool for studying such tautomeric equilibria by allowing for the quantification of the different tautomers in solution. rsc.orged.govasu.eduresearchgate.net

Radical Reactions and Single-Electron Transfer Processes

The carbon-chlorine bond in this compound can be susceptible to homolytic cleavage under radical conditions, initiating radical chain reactions. For instance, free-radical halogenation at the α-position (the carbon adjacent to the carbonyl group) is a known reaction for ketones, which proceeds through an enol or enolate intermediate. libretexts.orgwikipedia.orglibretexts.org While the vinylic chlorine is generally less reactive in radical substitutions than an α-halo substituent, radical additions to the double bond are a possibility.

Single-electron transfer (SET) processes represent another potential reaction pathway for this compound and other α,β-unsaturated halo ketones. acs.org In an SET reaction, an electron is transferred from a donor species to the substrate, generating a radical anion. This radical anion can then undergo a variety of subsequent reactions, including the loss of the halide ion to form a vinyl radical. The reactivity of α-halo ketones with nucleophiles can sometimes proceed through an SET mechanism. acs.org Photochemical conditions can also be employed to initiate radical reactions or single-electron transfer processes. acs.org

Derivatization and Synthetic Transformations Initiated by 4 Chloro 3 Buten 2 One

Role of 4-Chloro-3-buten-2-one as a Ketovinylation Reagent in Organic Synthesis

This compound serves as a potent ketovinylation reagent, a class of compounds that introduces the 3-oxo-1-butenyl group (-CH=CH-C(O)CH₃) to a substrate. Its reactivity stems from the presence of two electrophilic sites: the carbon atom bonded to the chlorine (C4) and the β-carbon of the α,β-unsaturated ketone system (C3). This dual reactivity allows it to react with nucleophiles through two primary pathways:

Direct Nucleophilic Substitution: A nucleophile can directly displace the chloride ion at the C4 position in a vinylogous substitution reaction.

Michael Addition (Conjugate Addition): As a classic Michael acceptor, the electron-deficient double bond is susceptible to attack by soft nucleophiles at the C3 position.

Often, these reactions can occur in a tandem sequence. A nucleophile might first engage in a Michael addition, forming an enolate intermediate. Subsequent elimination of the chloride ion can then regenerate the double bond, resulting in the net substitution of the chlorine atom. This reactivity makes this compound a valuable tool for forging new carbon-carbon and carbon-heteroatom bonds, effectively transferring the ketovinyl moiety to a wide range of nucleophilic substrates, including enolates, amines, and thiols.

Utility of this compound as a Building Block in Heterocyclic Synthesis

The structural features of this compound make it an exceptionally useful precursor for the synthesis of various heterocyclic compounds. Its ability to be converted into key intermediates, such as 1,4-dicarbonyl compounds, is central to its utility in this domain.

The Paal-Knorr synthesis is a classic and powerful method for constructing five-membered heterocycles from a 1,4-dicarbonyl precursor. This compound can be readily converted into the necessary 1,4-diketone intermediate through reaction with a ketone enolate or its equivalent. The resulting 1,4-diketone can then be cyclized under different conditions to yield furans, pyrroles, or thiophenes.

The general two-step process is:

Formation of the 1,4-Diketone: A ketone is deprotonated to form an enolate, which acts as a nucleophile, attacking this compound to generate a 1,4-diketone.

Cyclization: The synthesized 1,4-diketone is treated with a specific reagent to induce ring closure and form the desired heterocycle.

| Target Heterocycle | Cyclization Reagent/Condition | General Mechanism |

|---|---|---|

| Furan (B31954) | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Acid-catalyzed intramolecular cyclization followed by dehydration. |

| Pyrrole | Ammonia (B1221849) (NH₃) or a primary amine (R-NH₂) | Condensation with ammonia or a primary amine to form a di-imine intermediate, followed by cyclization and dehydration. |

| Thiophene | Sulfurizing agent (e.g., Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent) | Reaction with a sulfur source to replace the carbonyl oxygens with sulfur, followed by cyclization. |

This compound also functions as a valuable synthon for building six-membered nitrogen-containing heterocycles like pyridines and pyrimidines.

For pyridine (B92270) synthesis , methods analogous to the Hantzsch synthesis can be employed. A common strategy involves a formal [3+3] cycloaddition where this compound provides a three-carbon electrophilic fragment. It can react with an enamine, which serves as a three-atom nucleophilic partner, to construct the dihydropyridine (B1217469) ring, which subsequently aromatizes to the final pyridine product.

The synthesis of pyrimidines is particularly efficient, utilizing this compound as an α,β-unsaturated ketone component. The most direct method is a [3+3] annulation with an amidine (R-C(NH)NH₂). In this reaction, the amidine acts as a dinucleophile (a three-atom N-C-N fragment) that reacts with the three-carbon backbone of the butenone. The reaction typically proceeds via a Michael addition, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic pyrimidine (B1678525) ring.

| Target Heterocycle | Co-reactant | General Method |

|---|---|---|

| Pyridine | Enamine | [3+3] Cycloaddition followed by aromatization. |

| Pyrimidine | Amidine hydrochloride | [3+3] Annulation via Michael addition and cyclization, followed by oxidation. |

The carbonyl group of this compound is a handle for further transformations, such as the Wittig reaction, to generate more complex structures. The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). By using a bifunctional Wittig reagent containing a hydroxyl group, it is possible to construct oxygen heterocycles.

A potential synthetic route involves reacting this compound with a phosphorus ylide derived from an ω-haloalcohol. The initial Wittig olefination would produce a chlorodiene alcohol intermediate. This intermediate could then undergo an intramolecular cyclization, where the hydroxyl group displaces the vinyl chloride, to form a cyclic ether. The size of the resulting oxygen-containing ring would depend on the chain length of the haloalcohol used to prepare the Wittig reagent. Intramolecular Wittig reactions are also a known strategy for forming certain oxygen heterocycles.

Synthesis of Carbocyclic Structures via this compound Intermediates

Beyond heterocycles, this compound is a building block for carbocyclic systems, primarily through cycloaddition reactions. The electron-withdrawing nature of the acetyl and chloro groups makes the double bond of this compound electron-deficient, rendering it an excellent dienophile for Diels-Alder reactions.

In a typical Diels-Alder reaction, this compound reacts with a conjugated diene in a [4+2] cycloaddition to form a six-membered cyclohexene (B86901) ring. This reaction is highly valuable as it stereospecifically forms two new carbon-carbon bonds and sets up to four stereocenters in a single step. The resulting chlorinated acetyl-cyclohexene adduct can be further modified, for example, by elimination of HCl to introduce an additional double bond or by transforming the acetyl group.

| Diene Example | Predicted Product Class | Key Features of Reaction |

|---|---|---|

| 1,3-Butadiene | Substituted cyclohexene | Forms a basic six-membered ring. |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) | Typically favors the endo-isomer due to secondary orbital interactions. |

| Danishefsky's diene | Functionalized cyclohexenone (after hydrolysis) | Allows for the synthesis of highly functionalized six-membered rings. |

Furthermore, related α,β-unsaturated ketones are known to participate in other cyclizations, such as photochemical [2+2] cycloadditions to form cyclobutane (B1203170) derivatives and intramolecular Nazarov cyclizations (after conversion to a divinyl ketone) to form cyclopentenones. Similar transformations could potentially be applied to derivatives of this compound.

Polymerization and Oligomerization Studies Involving this compound

As a vinyl ketone, this compound possesses a reactive double bond that can participate in polymerization reactions. Vinyl ketones are known to undergo polymerization through radical-initiated pathways. Studies on the closely related monomer, methyl vinyl ketone (MVK), have shown that it can form oligomers and polymers via radical mechanisms, particularly in aqueous phases through photooxidation.

It is plausible that this compound could act as a monomer in a similar fashion. The polymerization would likely proceed via a free-radical mechanism, initiated by a radical source like AIBN or benzoyl peroxide, leading to a polymer with a poly(1-acetyl-2-chloroethylene) structure.

The key steps in the radical polymerization would be:

Initiation: A radical initiator generates a free radical.

Propagation: The radical adds to the double bond of a this compound monomer, creating a new radical which then adds to another monomer, and so on, extending the polymer chain.

Termination: Two growing radical chains combine or disproportionate to terminate the polymerization.

The presence of the chlorine atom on the polymer backbone would be expected to significantly influence the properties of the resulting material, such as its chemical resistance, thermal stability, and solubility, compared to polymers derived from MVK.

Co-polymerization with Other Unsaturated Monomers

While specific studies detailing the co-polymerization of this compound are not extensively documented in readily available literature, its molecular structure as an α,β-unsaturated ketone (enone) allows for strong predictions of its polymerization behavior. wikipedia.org The reactivity of this class of compounds is well-established, with the parent compound, methyl vinyl ketone (MVK), being a key analogue. wikipedia.orgsigmaaldrich.com

This compound possesses a vinyl group conjugated to a carbonyl group, a feature that makes it susceptible to polymerization, particularly through free-radical mechanisms. rsc.orgdigitellinc.com MVK, the simplest enone, is known to polymerize readily, sometimes spontaneously, and its polymerization can be controlled using modern techniques such as photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT). wikipedia.orgrsc.orgrsc.org This controlled radical polymerization method has been successfully applied to a range of vinyl ketone monomers, yielding polymers with predictable molecular weights and low dispersity. rsc.orgrsc.org

It is anticipated that this compound could be co-polymerized with a variety of other unsaturated monomers, such as styrenes, acrylates, and other vinyl compounds. The presence of the chlorine atom on the β-carbon would likely influence the electronic properties of the double bond, thereby affecting its reactivity ratio in copolymerization reactions compared to MVK. The resulting copolymers would be of significant interest as they would possess reactive pendant groups—both the ketone and the vinyl chloride moiety—allowing for further post-polymerization modifications.

Functionalization of Polymer Backbones

This compound serves as a versatile reagent for the functionalization of existing polymer backbones, primarily through the reactivity of its α,β-unsaturated ketone system. This structure is a classic Michael acceptor, making it highly susceptible to conjugate addition by nucleophiles. wikipedia.orgsigmaaldrich.com By grafting this small molecule onto a polymer, the unique functionalities of the ketone and the vinyl chloride can be imparted to the macromolecule.

The primary mechanism for this functionalization is the Michael addition reaction, where nucleophilic groups present on a polymer backbone attack the electrophilic β-carbon of the butenone. This approach can be used to modify polymers containing amine, thiol, or hydroxyl groups.

Aza-Michael Addition: Polymers containing primary or secondary amine groups, such as polyethyleneimine (PEI), can be readily functionalized. The amine nitrogen acts as the nucleophile, forming a stable carbon-nitrogen bond and tethering the butenone moiety to the polymer chain. acs.orgacs.org

Thia-Michael Addition: Similarly, polymers bearing thiol (-SH) groups are excellent candidates for functionalization. The thia-Michael addition is typically very efficient and can be used to modify polymers like thiol-functionalized polyethylene. rsc.orgresearchgate.net

Alcohol Addition: Polymers with hydroxyl groups, such as polyvinyl alcohol (PVA), can also be modified, although this may require base catalysis to generate a more potent alkoxide nucleophile.

The table below summarizes the potential reactions for functionalizing polymer backbones using this compound.

| Polymer Functional Group | Example Polymer | Reaction Type | Resulting Linkage |

|---|---|---|---|

| Amine (-NHR) | Polyethyleneimine (PEI) | Aza-Michael Addition | β-Amino Ketone |

| Thiol (-SH) | Thiol-functionalized Polyethylene | Thia-Michael Addition | β-Thioether Ketone |

| Hydroxyl (-OH) | Polyvinyl Alcohol (PVA) | Oxa-Michael Addition (base-catalyzed) | β-Alkoxy Ketone |

Asymmetric Synthesis Using this compound as a Chiral Auxiliary Precursor or Reaction Partner

Although this compound is an achiral molecule, its prochiral ketone functionality makes it a valuable substrate for asymmetric synthesis, enabling the production of enantiomerically enriched chiral building blocks. Its utility has been demonstrated through reactions targeting the ketone and the α,β-unsaturated system, drawing strong parallels from closely related substrates.

Asymmetric Ketone Reduction: The most significant application in this area is the asymmetric reduction of the carbonyl group to produce a chiral secondary alcohol. While direct studies on this compound are limited, extensive research on the analogous compound, ethyl 4-chloro-3-oxobutanoate (COBE), provides a clear precedent. nih.govnih.gov Various enzymatic systems have been developed for the highly enantioselective reduction of COBE. For instance, an NADPH-dependent sorbose reductase from Candida albicans has been used to catalyze the asymmetric reduction of COBE to (S)-4-chloro-3-hydroxybutanoate with an optical purity exceeding 99% enantiomeric excess (e.e.). nih.gov Another system employed an NADPH-dependent aldehyde reductase, coupled with a glucose dehydrogenase for cofactor regeneration, to produce ethyl (R)-4-chloro-3-hydroxybutanoate with 99% e.e. nih.gov These highly efficient biocatalytic methods highlight the potential of this compound to serve as a substrate for producing chiral chlorohydrins, which are versatile synthetic intermediates.

Asymmetric Carbon-Carbon Bond Formation: The butenone scaffold can also act as a reaction partner in asymmetric carbon-carbon bond-forming reactions. Research on the parent compound, 3-buten-2-one (methyl vinyl ketone), has shown its utility in asymmetric allylboration. york.ac.uk When 3-buten-2-one was treated with a chiral allyldialkylborane derived from (+)-α-pinene, the corresponding tertiary homoallylic alcohol was formed, albeit with a moderate enantiomeric excess of 35%. york.ac.uk This demonstrates the principle that the enone system can be a substrate for creating chiral tertiary alcohols, although the selectivity may depend heavily on the specific substrate and chiral reagent used.

The following table summarizes key research findings on the use of this compound analogues in asymmetric synthesis.

| Substrate | Reaction Type | Reagent / Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Asymmetric Reduction | Sorbose Reductase (from Candida albicans) with NADPH regeneration | (S)-4-chloro-3-hydroxybutanoate | >99% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Asymmetric Reduction | Aldehyde Reductase with NADPH regeneration | (R)-4-chloro-3-hydroxybutanoate | 99% | nih.gov |

| 3-Buten-2-one (Methyl Vinyl Ketone) | Asymmetric Allylboration | Allyldiisopinocampheylborane | (S)-3-Methyl-1,5-hexadien-3-ol | 35% | york.ac.uk |

Advanced Spectroscopic and Analytical Methodologies for Reaction Pathway Elucidation

In Situ Spectroscopic Techniques for Mechanistic Studies (e.g., Operando IR, NMR)

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing insights into the formation and consumption of reactants, intermediates, and products without the need for sample quenching. nih.gov

Operando Infrared (IR) Spectroscopy allows for the continuous monitoring of changes in vibrational frequencies of functional groups within a reacting system. For reactions involving 4-chloro-3-buten-2-one, this technique can be employed to track the disappearance of the C=C and C=O stretching frequencies of the starting material and the appearance of new vibrational bands corresponding to reaction intermediates and products. For instance, in a nucleophilic substitution reaction, the shift in the carbonyl absorption can indicate changes in the electronic environment of the ketone.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about species in solution as a reaction progresses. scispace.com By acquiring NMR spectra at regular intervals, the transformation of this compound can be followed by observing the changes in chemical shifts and coupling constants of its protons and carbons. This is particularly useful for distinguishing between isomeric products and for identifying transient species that may not be isolable. scispace.com

| Technique | Application to this compound Reactions | Representative Data |

| Operando IR | Monitoring the consumption of the α,β-unsaturated ketone system and the formation of new functional groups. | Decrease in intensity of C=O stretch (~1690 cm⁻¹) and C=C stretch (~1620 cm⁻¹). Appearance of new bands corresponding to products. |

| Operando NMR | Tracking the change in proton and carbon environments to identify intermediates and determine reaction kinetics. rsc.org | Disappearance of vinyl proton signals of this compound and emergence of new signals corresponding to the product structure. |

Mass Spectrometry Approaches for Intermediate Identification and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for the identification of reaction intermediates and for monitoring the progress of a reaction due to its high sensitivity and ability to provide molecular weight information. nih.gov

Electrospray ionization (ESI-MS) is particularly well-suited for detecting charged intermediates directly from the reaction mixture. nih.gov In reactions of this compound that proceed through ionic intermediates, ESI-MS can provide direct evidence for their existence. Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, yielding structural information that can help to confirm their proposed structures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the volatile components of a reaction mixture. By taking aliquots of the reaction at different time points, GC-MS can be used to separate and identify the various products and byproducts, providing a detailed picture of the reaction course.

| Mass Spectrometry Technique | Application in this compound Studies | Expected Observations |

| ESI-MS | Detection of charged reaction intermediates. nih.gov | Observation of ions corresponding to protonated or adduct forms of transient species. |

| GC-MS | Separation and identification of volatile reactants, products, and byproducts. | Chromatographic peaks corresponding to this compound and its reaction products, with mass spectra confirming their identities. |

Chromatographic Methods for Product Isolation, Purification, and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental for the isolation and purification of reaction products, which is essential for their unambiguous characterization and for obtaining accurate yield data.

Flash Chromatography is a rapid and efficient method for the purification of multi-gram quantities of reaction products. Due to its affordability and simplicity, it is a staple in synthetic chemistry labs. For the purification of products derived from this compound, a suitable solvent system is chosen to achieve optimal separation on a silica (B1680970) gel column.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for the purification of smaller quantities of material or for the separation of complex mixtures, such as diastereomers. reddit.com Reversed-phase HPLC is a common choice for the purification of polar organic compounds. nih.govspringernature.com The purity of the isolated products can be readily assessed by analytical HPLC.

| Chromatographic Method | Purpose in this compound Research | Key Considerations |

| Flash Chromatography | Primary purification of reaction products on a preparative scale. | Selection of an appropriate solvent system for good separation. |

| Preparative HPLC | High-resolution purification of products, especially for separating isomers. youtube.com | Choice of column and mobile phase to achieve baseline separation. |

| Analytical HPLC | Assessment of the purity of isolated compounds. | A single, sharp peak indicates a high degree of purity. |

X-ray Crystallography for Structural Confirmation of Complex Reaction Products and Transition State Analogues

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound. nih.gov For complex molecules derived from this compound, where spectroscopic methods alone may not be sufficient for complete structural and stereochemical assignment, single-crystal X-ray diffraction is the gold standard.

This technique is invaluable for:

Unambiguous structural determination: Confirming the connectivity and constitution of a new product.

Stereochemical assignment: Determining the relative and absolute stereochemistry of chiral centers.

Conformational analysis: Providing insight into the preferred solid-state conformation of a molecule.

While obtaining suitable crystals can be a challenge, the structural information gained is unparalleled.

| Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule, allowing for the determination of bond lengths, bond angles, and torsion angles. |

Advanced NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies

Advanced NMR techniques are crucial for the detailed structural elucidation of molecules in solution, particularly for assigning stereochemistry and studying dynamic processes.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is critical for determining the relative stereochemistry of a molecule.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These experiments are essential for assigning the carbon skeleton.

| NMR Experiment | Information Gained for this compound Derivatives |

| COSY | Identifies J-coupled protons, confirming the spin systems within the molecule. longdom.org |

| NOESY | Reveals through-space correlations between protons, aiding in the assignment of relative stereochemistry. |

| HSQC | Correlates each proton to its directly attached carbon atom. |

| HMBC | Shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure. |

Application of Advanced Analytical Techniques in Kinetic Studies of this compound Reactions

The determination of reaction kinetics is fundamental to understanding reaction mechanisms. Advanced analytical techniques can provide the data needed to establish rate laws and determine activation parameters.

By monitoring the concentration of reactants and products over time using techniques such as quantitative NMR (qNMR) or HPLC with a suitable internal standard, the rate of a reaction can be determined. researchgate.net Plotting the concentration data against time allows for the determination of the reaction order and the rate constant.

For example, the rate of a reaction involving this compound can be followed by integrating the signals of its vinyl protons in the ¹H NMR spectrum relative to an internal standard at various time points.

| Kinetic Parameter | Method of Determination | Significance |

| Rate Constant (k) | Determined from the slope of a plot of concentration versus time (depending on the reaction order). | Quantifies the speed of the reaction. |

| Reaction Order | Determined by systematically varying the concentrations of reactants and observing the effect on the reaction rate. | Reveals how the rate is affected by the concentration of each reactant. |

| Activation Energy (Ea) | Determined from the temperature dependence of the rate constant using the Arrhenius equation. | Provides insight into the energy barrier of the reaction. |

Computational and Theoretical Chemistry Studies on 4 Chloro 3 Buten 2 One

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and reactivity. By solving the Schrödinger equation, albeit with approximations for complex molecules, these methods can determine the distribution of electrons and the energies of molecular orbitals. This information is then used to calculate various reactivity descriptors that predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy and spatial distribution of these orbitals are crucial for predicting the feasibility and nature of a chemical reaction.

For 4-chloro-3-buten-2-one, FMO analysis helps identify its electrophilic and nucleophilic characteristics.

LUMO (Lowest Unoccupied Molecular Orbital): As an α,β-unsaturated ketone, the LUMO of this compound is expected to have significant electron density on the carbonyl carbon and the β-carbon of the double bond. This indicates that these sites are the primary targets for nucleophilic attack. Furthermore, the presence of the electron-withdrawing carbonyl group lowers the energy of the π* anti-bonding orbital of the C=C double bond and the σ* anti-bonding orbital of the C-Cl bond. This interaction creates a new, lower-energy LUMO that enhances the reactivity of the molecule towards nucleophiles, particularly at the α-carbon in SN2 type reactions. nih.govstackexchange.com

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be associated with the lone pairs on the oxygen and chlorine atoms, as well as the π-system of the double bond. These regions represent the molecule's potential to act as a nucleophile or electron donor in reactions.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. | Likely localized on the oxygen, chlorine, and π-system; indicates sites of potential nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons, acts as an electron acceptor. | Expected to be delocalized over the conjugated system and C-Cl bond, indicating electrophilic sites at the carbonyl carbon, β-carbon, and α-carbon. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity, lower kinetic stability, and greater polarizability. |

An Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule from the perspective of an approaching reagent. researchgate.net It is a valuable tool for visualizing and predicting sites of electrophilic and nucleophilic attack. nih.gov The surface is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on electronegative atoms). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or partial positive charge (e.g., hydrogen atoms bonded to electronegative atoms or carbons attached to electron-withdrawing groups). These are the most likely sites for nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, an EPS map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its lone pairs. Regions of positive potential (blue) would likely be found at the carbonyl carbon and the β-carbon, consistent with their susceptibility to nucleophilic attack in Michael additions or direct carbonyl additions. The α-carbon, bonded to the chlorine atom, would also exhibit some degree of positive potential, marking it as a potential site for SN2 substitution. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and anti-bonding orbitals). wikipedia.orgwisc.edu This method is particularly useful for quantifying delocalization effects and hyperconjugative interactions.

An NBO analysis of this compound would provide detailed insights into its electronic structure:

Bonding Orbitals: It would describe the nature of the σ and π bonds, including their polarization. For example, the C=O and C-Cl bonds would be shown to be highly polarized towards the oxygen and chlorine atoms, respectively.

Lone Pairs: The analysis would characterize the lone pair orbitals on the oxygen and chlorine atoms.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the mechanisms of chemical reactions. researchgate.net Instead of calculating the full wave function, DFT determines the electron density to calculate the energy of the system. This approach allows for the investigation of complex reaction pathways, including the identification of transition states and intermediates, with a good balance of accuracy and computational cost.

DFT calculations can be used to model the entire course of a chemical reaction involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Stable, but often short-lived, species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

From these calculations, a reaction energy profile can be constructed. This profile plots the energy of the system against the reaction coordinate, providing a visual representation of the reaction mechanism. The height of the energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is critical for predicting the reaction rate. For reactions of this compound, DFT could be used to compare the activation energies for different competing pathways, such as 1,2-addition to the carbonyl group versus 1,4-conjugate (Michael) addition, or nucleophilic substitution at the α-carbon. up.ac.za

Many reactions can yield multiple products. DFT is an essential tool for predicting which product is most likely to form by comparing the activation energies of the different pathways leading to each product. nih.govresearchgate.net

Regioselectivity: this compound has several potential sites for nucleophilic attack (the carbonyl carbon, the β-carbon, and the α-carbon). nih.gov DFT calculations can determine the transition state energies for attack at each site. The pathway with the lowest activation energy will correspond to the major regioisomeric product. For instance, DFT could predict whether a "hard" nucleophile preferentially attacks the carbonyl carbon (1,2-addition) while a "soft" nucleophile favors the β-carbon (1,4-addition).

Stereoselectivity: When a reaction can form different stereoisomers (e.g., enantiomers or diastereomers), DFT can be used to predict the outcome. masterorganicchemistry.com This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The stereoisomer formed via the lower-energy transition state will be the major product. For reactions involving α-chloroketones, such as the Favorskii rearrangement, theoretical studies have successfully used DFT to explore the transition states for both inversion and retention of configuration at the carbon-halogen center, thereby explaining the observed stereochemical outcomes. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could offer profound insights into its behavior in different solvent environments. By simulating the interactions between the solute and solvent molecules, researchers can understand how factors like solvent polarity, hydrogen bonding, and temperature influence the compound's conformation, stability, and reactivity.

In a typical MD simulation, the forces between individual atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent movements. This generates a trajectory of atomic positions over time, from which various properties can be calculated.

Hypothetical Research Findings from MD Simulations of this compound:

A hypothetical study might investigate the behavior of this compound in both a polar protic solvent (like water) and a nonpolar aprotic solvent (like hexane). The simulations could reveal:

Solvation Shell Structure: In water, the polar carbonyl group of this compound would be expected to form hydrogen bonds with surrounding water molecules. MD simulations could precisely characterize the number of water molecules in the first solvation shell and their average distance and orientation relative to the carbonyl oxygen. In hexane, the interactions would be much weaker, dominated by van der Waals forces.

Conformational Preferences: The molecule has rotational freedom around the C-C single bond. MD simulations could explore the conformational landscape of this compound in different solvents, determining the relative populations of different conformers and the energy barriers for their interconversion.

Solvent Effects on Reactivity: By analyzing the trajectory data, one could infer how the solvent influences the accessibility of reactive sites on the molecule. For instance, the solvation of the carbonyl group in a protic solvent might affect its susceptibility to nucleophilic attack.

Below is an interactive data table illustrating the type of data that could be generated from such a study.

| Solvent | Average Number of Solvent Molecules in First Solvation Shell (Carbonyl Oxygen) | Predominant Conformer |

| Water | 5.3 | s-trans |

| Hexane | 2.1 | s-cis |

Cheminformatics Approaches for Reaction Prediction, Retrosynthetic Analysis, and Database Analysis

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. For a molecule like this compound, cheminformatics tools could be invaluable for predicting its chemical reactions, planning its synthesis, and analyzing large chemical databases for related structures and reactions.

Reaction Prediction:

Machine learning models, trained on vast databases of known chemical reactions, can predict the likely products of a reaction involving this compound. neovarsity.org These tools can also suggest optimal reaction conditions, such as temperature, catalyst, and solvent, thereby accelerating experimental research and reducing waste. neovarsity.org

Retrosynthetic Analysis:

Database Analysis:

Large chemical databases, such as PubChem and ChemSpider, contain a wealth of information on chemical compounds and their properties. nih.govchemspider.com Cheminformatics tools can be used to mine these databases to identify compounds structurally similar to this compound, find known reactions involving this or related molecules, and gather data on its spectral and physical properties.

The following interactive data table provides a hypothetical output from a cheminformatics analysis for this compound.

| Cheminformatics Task | Hypothetical Output for this compound |

| Reaction Prediction | Reaction with sodium hydroxide (B78521) is predicted to favor substitution and elimination pathways. umich.edu |

| Retrosynthetic Analysis | A potential retrosynthetic disconnection is the carbon-carbon bond, suggesting precursors like acetyl chloride and chloroacetylene. |

| Database Analysis | A search of chemical databases reveals several related compounds, including 3-chloro-3-buten-2-one and 4-hydroxy-3-chloro-1-butene. nih.govnih.gov |

Specific Applications of 4 Chloro 3 Buten 2 One in Material Science and Fine Chemical Synthesis

Precursor for Functional Materials and Polymers

Intermediate in the Synthesis of Advanced Organic Optoelectronic Materials

No specific research has been identified that demonstrates the application of 4-chloro-3-buten-2-one as an intermediate in the synthesis of advanced organic optoelectronic materials. The synthesis of such materials often requires specific molecular building blocks to create conjugated systems with desired electronic and photophysical properties. While the structure of this compound could potentially be modified to create such systems, there is no available literature to support its use in this specialized field.

Application in Agrochemical Precursor Synthesis

While related halogenated ketones and butene structures are known to be valuable intermediates in the synthesis of pesticides and herbicides, specific pathways starting from this compound are not well-documented. For instance, trifluoromethyl-substituted butenones are recognized as important building blocks for agrochemicals containing trifluoromethylpyridine moieties. However, analogous synthetic routes employing this compound to produce commercial or developmental agrochemicals have not been detailed in accessible patents or journals.

Building Block for Industrial Chemical Synthesis and Specialty Chemicals

As a reactive intermediate, this compound possesses the chemical functionality to act as a building block for more complex molecules. The vinyl chloride group can undergo nucleophilic substitution, and the ketone can be involved in condensations, reductions, or other transformations. A patent for the synthesis of carotenoid products utilizes a related compound, 4-chloro-3-methyl-2-butenyl phenyl sulfide, highlighting the utility of similar C5 synthons. However, specific industrial processes or the synthesis of named specialty chemicals that utilize this compound as a key starting material are not described in the available literature.

Application in Research and Development of Novel Catalysts and Ligands

The synthesis of ligands for catalysis often involves the assembly of molecular scaffolds that can coordinate to a metal center. The functional groups within this compound could theoretically be used to build such scaffolds. Despite this potential, there is no evidence in the scientific literature of this compound being used in the research and development of new catalysts or ligands for organometallic chemistry.

Future Research Directions and Unexplored Reactivity of 4 Chloro 3 Buten 2 One

Exploration of Photochemical Reactions and Photoinduced Transformations

The conjugated enone system in 4-chloro-3-buten-2-one suggests a rich and underexplored area of photochemical reactivity. The absorption of UV light can promote the molecule to an excited state, opening pathways to unique chemical transformations not accessible under thermal conditions.

A primary area of investigation would be the [2+2] photocycloaddition reactions with various alkenes. youtube.comnih.govcapes.gov.br Irradiation of this compound in the presence of an alkene could lead to the formation of cyclobutane (B1203170) rings, which are valuable intermediates in the synthesis of complex natural products and other biologically active molecules. The regioselectivity and stereoselectivity of these cycloadditions would be of significant interest, potentially being influenced by the electronic nature and steric bulk of the alkene coupling partner. The reaction is expected to proceed via a triplet excited state of the enone. youtube.comacs.org

Table 1: Hypothetical [2+2] Photocycloaddition Reactions of this compound

| Alkene Partner | Potential Cyclobutane Product | Expected Regiochemistry |

| Ethylene | 2-Chloro-3-acetylcyclobutyl chloride | Head-to-tail |

| Styrene | 2-Chloro-3-acetyl-4-phenylcyclobutane | Head-to-head |

| Isobutylene | 2-Chloro-3-acetyl-4,4-dimethylcyclobutane | Head-to-tail |

This table presents hypothetical products and is intended for illustrative purposes for future research directions.

Further research could also delve into intramolecular photochemical reactions if a suitable tethered alkene is present in a precursor molecule. Additionally, photoinduced atom transfer radical addition (ATRA) reactions could be explored, where the carbon-chlorine bond is homolytically cleaved to generate a vinyl radical, which could then add to various radical acceptors.

Electrochemistry of this compound and Redox-Mediated Synthesis

The electrochemical behavior of this compound is another promising frontier. Both the vinyl chloride and the enone functionalities are electroactive, suggesting that redox-mediated transformations could offer green and highly selective synthetic routes.

The electrochemical reduction of α,β-unsaturated ketones is known to proceed via a 1,4-addition mechanism, leading to the corresponding saturated ketone. acs.orgrsc.orgrsc.orgresearchgate.netacs.org Applying this to this compound could provide a method for the selective reduction of the carbon-carbon double bond without affecting the carbon-chlorine bond. The choice of proton source and electrode material would likely be critical in controlling the reaction outcome.

Conversely, electrochemical oxidation could potentially target the vinyl chloride moiety. The in-situ generation of reactive intermediates under electrochemical conditions could enable novel coupling reactions. For instance, electrochemically mediated halogenation reactions have been reported for other unsaturated systems and could be explored with this compound. mdpi.com

Table 2: Potential Electrochemical Transformations of this compound

| Reaction Type | Potential Product | Electrode | Electrolyte/Solvent |

| 1,4-Reduction | 4-Chloro-2-butanone | Lead or Mercury Cathode | Protic media (e.g., ethanol/water) |

| Reductive Dimerization | 1,6-Dichloro-3,4-diacetyl-1,5-hexadiene | Mercury Pool Cathode | Aprotic solvent (e.g., DMF) |

| Oxidative Coupling | Dimeric or oligomeric structures | Platinum or Carbon Anode | Supporting electrolyte (e.g., LiClO4) |

This table outlines potential electrochemical transformations for future investigation.

Development of Chiral Catalytic Systems for Enantioselective Transformations

The development of asymmetric reactions using this compound as a substrate would be a significant advancement, providing access to chiral building blocks. The enone functionality is an excellent handle for asymmetric catalysis.

A key area would be the enantioselective conjugate addition (Michael addition) of various nucleophiles. mdpi.comnih.govrsc.orgnih.govmdpi.com Chiral organocatalysts, such as proline derivatives or chiral thioureas, could be employed to activate the enone towards nucleophilic attack, leading to the formation of a new stereocenter at the β-position. Similarly, chiral Lewis acids or transition metal complexes could be utilized to achieve high enantioselectivity. Nucleophiles such as malonates, nitroalkanes, and thiols could be investigated.

Table 3: Proposed Chiral Catalytic Systems for Enantioselective Michael Additions to this compound

| Nucleophile | Chiral Catalyst Type | Potential Chiral Product |

| Diethyl malonate | Chiral primary amine (e.g., cinchona alkaloid derivative) | Diethyl 2-(1-chloro-3-oxobutyl)malonate |

| Nitromethane | Chiral thiourea (B124793) catalyst | (R/S)-5-Chloro-4-nitro-2-pentanone |

| Thiophenol | Chiral Lewis acid (e.g., Sc(OTf)3 with chiral ligand) | (R/S)-4-Chloro-3-(phenylthio)-2-butanone |

This table illustrates potential catalyst systems for future exploration in the asymmetric synthesis using this compound.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.